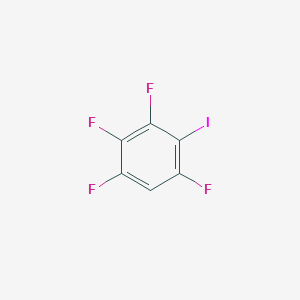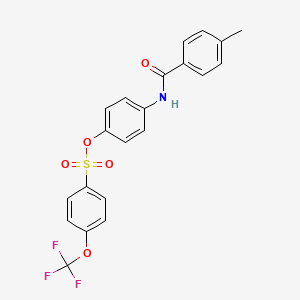
ENPP3 Inhibitor 4g
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ENPP3 Inhibitor 4g is a compound designed to inhibit the activity of ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3). ENPP3 is an enzyme that plays a crucial role in the hydrolysis of extracellular nucleotides, which are involved in various physiological and pathological processes, including immune response, cancer progression, and inflammation .
Vorbereitungsmethoden
The synthesis of ENPP3 Inhibitor 4g involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of arylamide sulphonate derivatives, which are then subjected to various chemical transformations to yield the final inhibitor . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
ENPP3 Inhibitor 4g undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield a corresponding sulfoxide or sulfone derivative .
Wissenschaftliche Forschungsanwendungen
ENPP3 Inhibitor 4g has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of ENPP3 in nucleotide metabolism and signaling pathways.
Biology: It is used to investigate the physiological and pathological roles of ENPP3 in various biological processes, such as immune response and inflammation.
Medicine: It is being explored as a potential therapeutic agent for the treatment of diseases associated with aberrant ENPP3 activity, such as cancer and autoimmune disorders
Wirkmechanismus
ENPP3 Inhibitor 4g exerts its effects by binding to the active site of ENPP3, thereby preventing the hydrolysis of extracellular nucleotides. This inhibition disrupts the balance of extracellular nucleotides, which in turn affects various signaling pathways involved in immune response, cancer progression, and inflammation . The molecular targets and pathways involved include the cGAMP-STING signaling pathway, which plays a crucial role in the innate immune response .
Vergleich Mit ähnlichen Verbindungen
ENPP3 Inhibitor 4g is unique in its high selectivity and potency for ENPP3 compared to other similar compounds. Some of the similar compounds include:
ENPP1 Inhibitors: These compounds inhibit ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) and are used to study its role in nucleotide metabolism and signaling pathways.
ENPP2 Inhibitors: These compounds inhibit ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2) and are used to investigate its role in lipid metabolism and signaling pathways.
ENPP4 Inhibitors: These compounds inhibit ectonucleotide pyrophosphatase/phosphodiesterase 4 (ENPP4) and are used to study its role in nucleotide metabolism and signaling pathways.
This compound stands out due to its ability to selectively inhibit ENPP3 without affecting other members of the ENPP family, making it a valuable tool for studying the specific roles of ENPP3 in various biological processes .
Eigenschaften
Molekularformel |
C21H16F3NO5S |
|---|---|
Molekulargewicht |
451.4 g/mol |
IUPAC-Name |
[4-[(4-methylbenzoyl)amino]phenyl] 4-(trifluoromethoxy)benzenesulfonate |
InChI |
InChI=1S/C21H16F3NO5S/c1-14-2-4-15(5-3-14)20(26)25-16-6-8-18(9-7-16)30-31(27,28)19-12-10-17(11-13-19)29-21(22,23)24/h2-13H,1H3,(H,25,26) |
InChI-Schlüssel |
JLVBBSVNZSRAPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Methanesulfinyl)-2-methoxyphenyl]imidazo[1,2-a]pyrazine](/img/structure/B14077942.png)

![Methyl 4-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14077952.png)
![N-[(4-methoxyphenyl)methyl]-N-methylethenesulfonamide](/img/structure/B14077958.png)
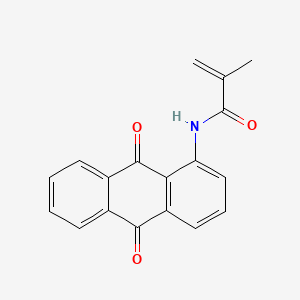
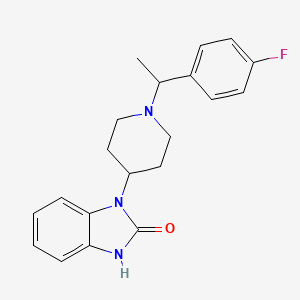
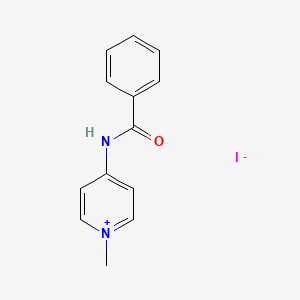
![2,6-Heptadien-1-ol, 2-methyl-6-[(1S)-4-methyl-3-cyclohexen-1-yl]-, (2Z)-](/img/structure/B14077977.png)
![8-(4-Fluorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14077982.png)
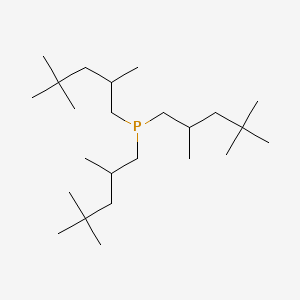
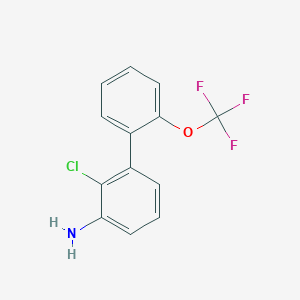
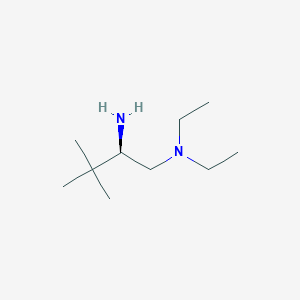
![3-Fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid](/img/structure/B14078017.png)
